molecular formula C21H21N5O3S B2505299 N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide CAS No. 1014090-44-8

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide

Cat. No. B2505299
M. Wt: 423.49
InChI Key: SDBGBQXHYYEBNH-UHFFFAOYSA-N
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Description

The compound "N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide" is a complex molecule that appears to be related to various pyrazole derivatives with potential biological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related pyrazole compounds and their synthesis, molecular structures, and biological activities, which can provide insights into the analysis of the compound .

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. For instance, 5-Amino-N-(2,2-dialkoxyethyl)pyrazole-4-carboxamides can be obtained by hydrolytic cleavage or by condensation reactions involving alkylhydrazines in formic acid . Similarly, the synthesis of 1H-pyrazole-3-carboxamide derivatives can be accomplished through the reaction of acid chlorides with amines, as demonstrated by the conversion of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid into its corresponding carboxamide using 2,3-diaminopyridine . These methods highlight the versatility of pyrazole chemistry in generating a wide array of derivatives, which could be applicable to the synthesis of the compound under analysis.

Molecular Structure Analysis

The molecular structures of pyrazole derivatives are often confirmed using spectroscopic techniques such as NMR, IR, and mass spectrometry. For example, a series of 3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide chalcone hybrids were characterized using 1H NMR, 13C NMR, Mass, and IR spectral studies . Additionally, stereochemical investigations of diastereomeric pyridine-3-carboxamides were conducted using 1D and 2D NMR spectroscopy, including NOESY experiments to assign configurations of stereogenic centers . These approaches are essential for elucidating the molecular structure of complex compounds like the one being analyzed.

Chemical Reactions Analysis

Pyrazole derivatives can undergo various functionalization reactions. For instance, the reaction mechanism between acid chlorides and amines to form pyrazole carboxamides has been examined theoretically, providing insights into the chemical behavior of these compounds . The reactivity of pyrazole derivatives with thiols to form tetrahydro-1H-pyrazolo[3,4-e][1,4]diazepin-4-ones has also been documented . These studies suggest that the compound may also participate in similar chemical reactions, which could be explored to further understand its reactivity profile.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can vary widely depending on their substitution patterns. The provided papers do not directly discuss the physical properties of the specific compound , but they do provide examples of pyrazole derivatives with biological activities, such as antibacterial, anti-inflammatory, and antioxidant properties . These activities are often a result of the compound's chemical structure and properties, which can be inferred to some extent from related compounds. Molecular docking studies, as performed with the pyrazole chalcone hybrids, can also provide insights into the interaction of these compounds with biological targets .

Scientific Research Applications

Antimicrobial Properties

A key area of research for compounds similar to N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide is their antimicrobial properties. Studies have shown that analogs of this compound display promising antibacterial activity, especially against strains like Staphylococcus aureus and Bacillus subtilis. These compounds are also evaluated for their cytotoxic activity, indicating their potential in antibacterial applications at non-cytotoxic concentrations (Palkar et al., 2017).

Potential in Organic Synthesis

Compounds with structures similar to the compound have been utilized in the synthesis of various heterocyclic compounds. These include the formation of 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles. These synthetic processes highlight the compound's utility in creating diverse heterocyclic structures, which are significant in the field of medicinal chemistry (El-Essawy & Rady, 2011).

Antioxidant and Antitumor Activities

Another significant application of similar compounds is in the exploration of their antioxidant and antitumor activities. Research indicates that these compounds can be potent in inhibiting the growth of certain bacteria and fungi, showing their potential in treating infections and possibly in cancer research (Kaddouri et al., 2020).

Use in Dyeing and Functional Textiles

Some derivatives of this compound have been used in the synthesis of arylazo thiazole disperse dyes. These dyes show potential for dyeing polyester fibers, indicating the compound's application in the textile industry. Additionally, they exhibit antimicrobial activity, suggesting their use in producing sterile or biologically active fabrics (Khalifa et al., 2015).

Insecticidal Properties

Research has also explored the insecticidal properties of similar compounds. These studies focus on the synthesis of various heterocyclic compounds that incorporate a thiazole moiety, which shows effectiveness as insecticidal agents against pests like the cotton leafworm (Soliman et al., 2020).

properties

IUPAC Name

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O3S/c1-13-11-15(25(2)24-13)20(27)26(12-14-7-5-6-10-22-14)21-23-18-16(28-3)8-9-17(29-4)19(18)30-21/h5-11H,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDBGBQXHYYEBNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(C=CC(=C4S3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide

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